
N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C13H15N7O4S2 and its molecular weight is 397.43. The purity is usually 95%.
BenchChem offers high-quality N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Inhibitors and Enzyme Interactions
The compound N-(5-(N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)thiazol-2-yl)acetamide has been investigated in the context of chemical inhibitors and their selective interactions with enzymes, particularly cytochrome P450 isoforms in human liver microsomes. The study highlights the importance of selectivity in chemical inhibitors for deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Therapeutic Applications of Structural Derivatives
The structural component 1,3,4-oxadiazole, present in the compound, is recognized for its beneficial binding interactions with different enzymes and receptors in biological systems. This feature allows derivatives of 1,3,4-oxadiazole to exhibit a wide range of bioactivities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The research emphasizes the therapeutic potential of these derivatives in medicinal chemistry, contributing to the development of potent medicinal agents (Verma et al., 2019).
Unique Reactivity in Heterocyclic Synthesis
The compound's structure, featuring an oxadiazole ring, is recognized for its unique reactivity, making it a valuable building block in the synthesis of heterocyclic compounds. This reactivity allows for the generation of various heterocyclic systems, showcasing the compound's significance in the field of organic synthesis and its potential to create novel heterocyclic compounds with diverse applications (Gomaa & Ali, 2020).
Molecular Docking and Drug Development
The structural features of the compound, including the 1,3,4-oxadiazole component, have been studied using molecular docking simulations to identify potential drug candidates, particularly for non-small cell lung carcinoma (NSCLC). The findings from these simulations provide valuable insights for future research and drug development processes, indicating the compound's relevance in the discovery and design of new therapeutic agents (Hidayat et al., 2022).
Propiedades
IUPAC Name |
N-[5-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O4S2/c1-3-20-7-9(4-15-20)12-18-10(24-19-12)5-16-26(22,23)11-6-14-13(25-11)17-8(2)21/h4,6-7,16H,3,5H2,1-2H3,(H,14,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNADPSKNURCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CN=C(S3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

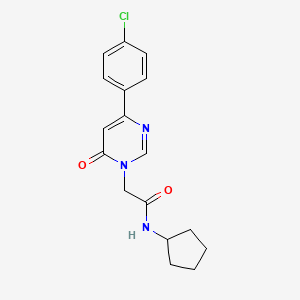

![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)
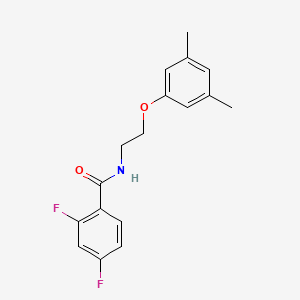
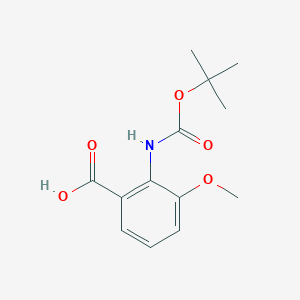
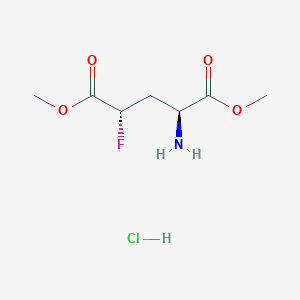
![4-(N-butyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2628270.png)
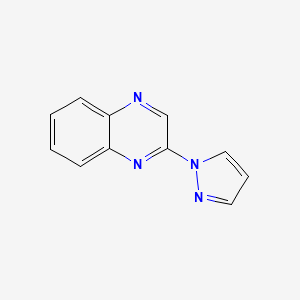
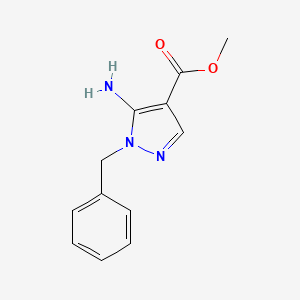
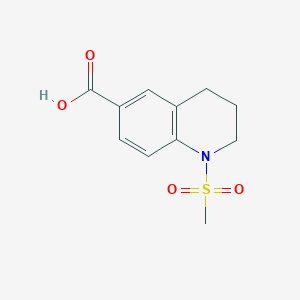
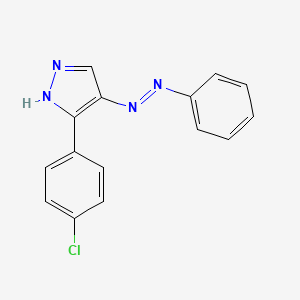
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)